molecular formula C28H20Cl2N2O3S2 B11076591 2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11076591
M. Wt: 567.5 g/mol
InChI Key: ANJFOQHWMJVHDA-UHFFFAOYSA-N
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Description

2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound featuring a unique fusion of furan, benzothiophene, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions The benzothiophene ring is then synthesized via a cyclization reaction, and the pyrimidine ring is formed through a condensation reaction with appropriate amines and carbonyl compounds

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, anticancer, or antimicrobial activities.

Medicine

In medicine, the compound could be explored as a lead compound for drug development. Its ability to interact with various biological targets makes it a promising candidate for therapeutic applications.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one shares similarities with other benzothiophene and pyrimidine derivatives, such as:
    • 2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
    • 2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H20Cl2N2O3S2

Molecular Weight

567.5 g/mol

IUPAC Name

2-[2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H20Cl2N2O3S2/c29-16-10-11-20(30)19(14-16)22-12-13-23(35-22)21(33)15-36-28-31-26-25(18-8-4-5-9-24(18)37-26)27(34)32(28)17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9,15H2

InChI Key

ANJFOQHWMJVHDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=C(O5)C6=C(C=CC(=C6)Cl)Cl

Origin of Product

United States

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